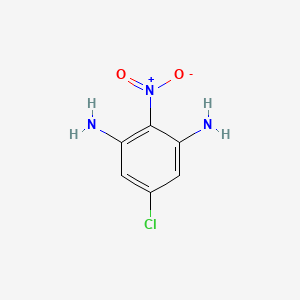

2-Nitro-5-Chlorobenzene-1,3-diamine

Description

2-Nitro-5-Chlorobenzene-1,3-diamine is a substituted aromatic compound featuring a benzene ring with amine (-NH₂) groups at positions 1 and 3, a nitro (-NO₂) group at position 2, and a chlorine (-Cl) substituent at position 5. This arrangement of electron-withdrawing (nitro, chlorine) and electron-donating (amine) groups confers unique reactivity and stability properties. The compound’s instability, common to many aromatic diamines, likely necessitates immediate use in subsequent reactions to avoid degradation .

Properties

Molecular Formula |

C6H6ClN3O2 |

|---|---|

Molecular Weight |

187.58 g/mol |

IUPAC Name |

5-chloro-2-nitrobenzene-1,3-diamine |

InChI |

InChI=1S/C6H6ClN3O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,8-9H2 |

InChI Key |

RHEAYPVZNXCJBT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1N)[N+](=O)[O-])N)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most documented method involves a two-step cascade:

Nitration Step

-

Starting material : m-Dichlorobenzene (98.5% purity).

-

Nitrating agent : Nitrogen dioxide (NO₂) and oxygen (O₂), replacing traditional HNO₃-H₂SO₄ mixtures to eliminate spent acid waste.

-

Catalysts : Lewis acids (e.g., AlCl₃, ZnCl₂) paired with Y-type molecular sieves for enhanced regioselectivity.

-

Conditions :

Example :

In Embodiment 1 of CN108329211A, 100.1 g m-dichlorobenzene reacted with 99.0 g nitration mixture (49% HNO₃, 51% H₂SO₄) at 45–50°C for 2 hours, yielding 225.6 g 2,4-dichloronitrobenzene (99.1% purity, 77.68% yield).

Amination Step

-

Reagents : Liquid ammonia (NH₃) under high pressure.

-

Solvent : Toluene or dichloromethane.

-

Conditions :

Workup :

Advantages Over Traditional Methods

-

Environmental : Eliminates sulfuric acid waste, reducing neutralization steps.

-

Efficiency : Direct filtration of NH₄Cl minimizes wastewater (≈50% reduction vs. acid-based routes).

-

Purity : Recrystallization in methanol achieves >99% purity, critical for pharmaceutical applications.

Alternative Pathways and Comparative Analysis

Halogenated 2-Nitroaniline Derivatives

JPS62246967A describes halogenated 2-nitroanilines for hair dyes, synthesized via:

-

Nitration of 5-chloro-1,3-diaminobenzene precursors .

Limitations :

-

Sparse experimental details on reaction conditions or yields.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparative Analysis of Nitration-Amination Methods

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-Chlorobenzene-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2,4,6-triaminobenzene.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 2,4,6-triaminobenzene.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Nitro-5-Chlorobenzene-1,3-diamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-5-Chlorobenzene-1,3-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Nitro-5-Chlorobenzene-1,3-diamine are best contextualized through comparison with the following analogs:

Table 1: Key Properties of this compound and Structural Analogs

Structural and Functional Differences

- Electron-Withdrawing vs. Electron-Donating Groups: The target compound combines nitro (-NO₂) and chlorine (-Cl) groups (both electron-withdrawing) with amine (-NH₂) groups (electron-donating). This contrast creates regions of high and low electron density, influencing reactivity in electrophilic substitution or reduction reactions. In contrast, 1,5-Dichloro-3-Methoxy-2-nitrobenzene lacks amine groups but includes a methoxy (-OCH₃) group, which is moderately electron-donating . 4-(Substituted)-5-Fluorobenzene-1,2-diamine replaces chlorine with fluorine (-F), a weaker electron-withdrawing group, and lacks a nitro substituent, reducing its oxidative instability .

Synthetic Pathways :

- Reduction of nitro groups to amines is critical for synthesizing diamines like 4-(Substituted)-5-Fluorobenzene-1,2-diamine, typically requiring SnCl₂·2H₂O under reflux . For this compound, a similar reductive step might be omitted if the nitro group is retained, suggesting a multi-step synthesis involving selective protection/deprotection.

Stability and Handling

- Instability of Diamines : Both this compound and 4-(Substituted)-5-Fluorobenzene-1,2-diamine are prone to degradation due to the reactivity of aromatic amines, necessitating immediate use post-synthesis .

Notes

- Data Limitations : Direct experimental data on this compound are scarce; comparisons rely on structural analogs and inferred properties.

- Safety Considerations : Nitro- and chloro-substituted aromatics often require stringent handling protocols (e.g., ventilation, protective equipment), as seen in safety guidelines for 1,5-Dichloro-3-Methoxy-2-nitrobenzene .

- Research Gaps : Further studies are needed to characterize the target compound’s synthesis, stability, and toxicity.

Q & A

Q. What are the recommended laboratory synthesis methods for 2-Nitro-5-Chlorobenzene-1,3-diamine?

A common approach involves nitro reduction of a precursor using tin(II) chloride (SnCl₂) under acidic conditions. For example, refluxing with SnCl₂·2H₂O in ethanol at 75°C for 5–7 hours, followed by alkaline workup and solvent extraction. This method is adapted from protocols used for structurally similar nitrobenzene-diamine derivatives . Purification may require recrystallization or column chromatography to isolate the product.

Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?

- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., nitro and chloro groups) .

- NMR spectroscopy : Analyze , , and (if applicable) spectra to verify functional groups and aromatic ring substitution patterns .

- Melting point analysis : Compare observed values (e.g., 134–140°C for isomers) with literature data to assess purity .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

Derivatization with reagents like 2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene (CNBF) enhances detectability in HPLC or GC-MS. This method isolates amine derivatives for precise quantification, particularly in biochemical matrices .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.

- Store in airtight containers at 2–8°C to prevent degradation .

- Follow hazardous material guidelines, as nitro-aromatic compounds may exhibit toxicity or instability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported physical properties (e.g., melting points) for nitro-chlorobenzene-diamine derivatives?

- Isomer identification : Use chromatographic separation (e.g., TLC, HPLC) to rule out positional isomer contamination (e.g., 2-nitro vs. 4-nitro derivatives) .

- Recrystallization optimization : Test solvents with varying polarities to obtain pure crystals for accurate melting point determination .

Q. What strategies improve the stability of this compound during storage and experimental use?

- Light-sensitive storage : Protect from UV exposure using amber glassware.

- Inert atmosphere : Store under nitrogen or argon to minimize oxidative degradation.

- Lyophilization : Convert to a stable powder form for long-term storage .

Q. How can researchers differentiate between positional isomers during structural characterization?

- Vibrational spectroscopy (IR) : Identify distinct absorption bands for nitro (1520–1350 cm) and amino (3450–3300 cm) groups based on substitution patterns.

- -NMR coupling constants : Analyze spin-spin splitting in aromatic protons to assign substituent positions .

Q. How to design experiments studying amino group reactivity under varying pH conditions?

- pH-dependent kinetic studies : Monitor nucleophilic substitution or oxidation reactions using UV-Vis spectroscopy.

- Buffer systems : Test reactivity in phosphate (pH 2–8) or carbonate (pH 9–11) buffers to assess amino group deprotonation effects .

Data Contradiction Analysis

Q. How to resolve conflicting biological activity data for derivatives of this compound?

- Dose-response validation : Repeat assays (e.g., enzyme inhibition) across multiple concentrations to rule out false positives/negatives.

- Structural analogs : Compare activity trends with similar compounds (e.g., 5-fluorobenzene-1,2-diamine derivatives) to identify substituent-specific effects .

Q. What computational methods support experimental data interpretation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.